3-Hydroxy-indeno[1,2-b]pyridin-5-one
Description
Properties
Molecular Formula |
C12H7NO2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-hydroxyindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO2/c14-7-5-10-11(13-6-7)8-3-1-2-4-9(8)12(10)15/h1-6,14H |
InChI Key |
SMEICBCXWKSRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=N3)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Reactivity
3-Hydroxy-indeno[1,2-b]pyridin-5-one can be synthesized through various chemical reactions, including domino reactions involving 2-hydroxychalcones and cyclohexandiones. These methods allow for the efficient production of functionalized derivatives, which can be further modified to enhance their biological properties. For instance, one-pot synthesis methods have demonstrated yields between 60% to 71% for various derivatives, showcasing the compound's versatility in synthetic applications .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activities. In particular, studies have shown that these compounds can inhibit tumor growth in various cancer models. For example, one study reported a significant reduction in tumor size (approximately 40%) in treated murine models compared to controls. The mechanism involved downregulation of anti-apoptotic proteins, suggesting a pathway for inducing cancer cell death.
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of this compound derivatives. These compounds have been tested against a range of bacterial strains, demonstrating effective inhibition of growth. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging studies suggest that compounds related to this compound may also possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where glutaminyl cyclase inhibitors derived from this compound class have shown potential in reducing neuroinflammation and cognitive decline .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the efficacy of a specific derivative of this compound against triple-negative breast cancer (TNBC). The results indicated:
- Tumor Reduction : Treated mice exhibited a significant decrease in tumor size (by approximately 40%).
- Mechanistic Insights : Western blot analysis revealed downregulation of key anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial activity of several derivatives against common pathogens:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
These results highlight the potential for developing new antimicrobial agents based on this compound structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of indeno[1,2-b]pyridin-5-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Indeno[1,2-b]pyridin-5-one Derivatives
Key Observations
Substituent Effects on Bioactivity: Hydroxyl Groups: The 3-hydroxy substituent in the target compound likely improves solubility and target binding compared to non-polar derivatives (e.g., 5,5-dichloro-indeno[1,2-b]pyridine, which lacks H-bond donors) . Aromatic Moieties: Derivatives with phenyl or heteroaryl groups (e.g., TI-1-190’s furan and pyridyl groups) exhibit enhanced anticancer activity via DNA intercalation or kinase inhibition . Halogenation: Chlorinated analogs (e.g., 5,5-dichloro derivatives) show reduced solubility but may improve metabolic stability .
Mechanistic Diversity: Topoisomerase Inhibition: TI-1-190 and TAS-103 both target topoisomerases but differ in mechanism; TI-1-190 acts as a catalytic inhibitor, while TAS-103 is a poison . Kinase Targeting: MK-2461’s benzo-cyclohepta-pyridinone core enables selective c-Met kinase inhibition, a pathway less explored in simpler indenopyridinones .
Natural vs. Synthetic Derivatives: Natural alkaloids like polifothine (II) and onychine (a 4-azafluorenone) highlight the scaffold’s evolutionary relevance in bioactive molecules, whereas synthetic derivatives (e.g., I1-I8) allow for tailored cytotoxicity .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., TI-1-190) offers rapid access to complex derivatives, while palladium-catalyzed methods enable regioselective substitutions (e.g., 8-phenyl variants) .
Preparation Methods
Chalcone Condensation and Cyclization
The most widely reported method involves the use of 2-hydroxychalcones as starting materials. Under mild conditions (60–80°C), these chalcones undergo cyclization in solvent-free environments or ethanol, catalyzed by piperidine. The reaction proceeds via a Michael addition followed by intramolecular aldol condensation, forming the indeno[1,2-b]pyridine skeleton. Piperidine enhances nucleophilicity, facilitating deprotonation and enolate formation.
Table 1: Optimization of Chalcone-Based Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | 78–82 |
| Solvent | Ethanol or solvent-free | 75–80 |
| Temperature | 70°C | 80 |
| Reaction Time | 8–12 hours | — |
Notably, substituting ethanol with ionic liquids (e.g., [HMIM]I−) improves atom economy, reducing waste generation. The product is purified via recrystallization from ethanol or dioxane, with structural confirmation through IR (ν = 3475 cm⁻¹ for OH, 1699 cm⁻¹ for C=O) and ¹H NMR (δ = 3.42 ppm for methylene protons).
Aldose-Mediated Cyclization in Acidic Media
An alternative route employs aldoses (e.g., D-glucose, D-xylose) and 4-hydroxy-3-methoxybenzaldehyde in acetic acid under reflux (6–8 hours). This one-pot method leverages the reducing properties of aldoses to generate reactive intermediates, which undergo condensation and cyclization. The acidic environment protonates carbonyl groups, accelerating imine formation and subsequent aromatization.
Key Observations:
-
Yield: 60–65% after recrystallization from ethanol.
-
Byproducts: Minimal, due to the selectivity of aldose-mediated reduction.
-
Limitations: Prolonged reaction times and lower yields compared to chalcone-based methods.
Halogenation-Triggered Aza-Semipinacol Rearrangement
A divergent synthesis pathway utilizes N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to induce aza-semipinacol rearrangements in 6-benzyl-3,6-dihydropyridin-2(1H)-ones. This method proceeds via carbocation intermediates, enabling benzyl group migration from C6 to C5. For example, treatment with NBS in wet nitromethane yields bromo-substituted indeno[1,2-b]pyridin-2-ones, while NIS produces 3-iodo-5-benzyl-2-pyridones.
Mechanistic Insights:
-
Halogenation: NBS/NIS abstracts hydrogen, generating a bromo/iodo-substituted carbocation.
-
Rearrangement: Benzyl group migrates to stabilize the carbocation.
-
Aromatization: Elimination of HX (X = Br, I) yields the fused bicyclic product.
Table 2: Halogenation Conditions and Outcomes
| Halogenating Agent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| NBS | Wet CH₃NO₂ | 25°C | 72 | Bromo-indeno[1,2-b]pyridinone |
| NIS | CH₃NO₂ | 25°C | 68 | Iodo-5-benzyl-2-pyridone |
This method is highly selective but requires anhydrous conditions and expensive reagents.
Ionic Liquid-Catalyzed Knoevenagel Condensation
A green chemistry approach employs 1-hexyl-3-methylimidazolium iodide ([HMIM]I−) as a dual solvent-catalyst. Nicotinaldehyde and diketones undergo Knoevenagel condensation at 80°C, followed by cyclization. ESI-MS analysis confirms intermediate adducts (e.g., m/z 441 [3-[HMIM]I−]+), validating the catalytic role of the ionic liquid.
Advantages:
-
Sustainability: Recyclable catalyst, reduced solvent use.
-
Efficiency: 85% yield in 2 hours.
-
Scalability: Suitable for gram-scale synthesis.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Chalcone Condensation | 75–82 | 70 | Piperidine | High | Moderate |
| Aldose Cyclization | 60–65 | 100–110 | Acetic Acid | Moderate | Low |
| Halogenation Rearrangement | 68–72 | 25 | NBS/NIS | Low | High |
| Ionic Liquid Catalysis | 85 | 80 | [HMIM]I− | High | Low |
Structural Validation and Purity Assessment
Post-synthesis, the compound is characterized using:
-
IR Spectroscopy: Hydroxyl (3475 cm⁻¹) and carbonyl (1699 cm⁻¹) stretches.
-
¹H NMR: Distinct signals for aromatic protons (δ = 6.8–8.2 ppm) and methylene groups (δ = 3.42 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 197.19 (C₁₂H₇NO₂).
Industrial and Environmental Considerations
The ionic liquid method stands out for its low environmental footprint, while chalcone condensation offers the best balance of yield and scalability. Halogenation routes, though innovative, face challenges in waste management due to halogenated byproducts.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Hydroxy-indeno[1,2-b]pyridin-5-one, and how do substituent positions affect yield?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) using indan-1,3-dione derivatives, aldehydes, and amines under reflux conditions. For example, ethanol and benzaldehyde are common solvents and reactants, respectively . Substituent positions (e.g., methoxy or methyl groups on the indeno-pyridine core) significantly impact reaction efficiency. For instance, electron-donating groups at the 4-position enhance cyclization rates, while bulky substituents may require extended reaction times. Yield optimization often involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for aldehyde:indan-dione:amine) and using catalysts like piperidine (~10 mol%) .
Q. How can structural characterization of this compound derivatives be systematically performed?
Methodological Answer:
- X-ray crystallography : Resolve bond angles (e.g., C5–C6–N1 = 117.45°) and dihedral angles (e.g., 118.0° for N1–H1A interactions) to confirm stereochemistry and intramolecular hydrogen bonding .
- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~180–190 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 295.2) and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of hydroxylated analogs .
- Recrystallization : Ethanol or dioxane are preferred solvents for obtaining high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve structurally similar impurities (e.g., D-623 vs. D-624 analogs) .
Q. How can researchers screen the bioactivity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC values) against S. aureus and E. coli at concentrations of 1–100 µg/mL .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations after 48-hour exposure .
- Enzyme inhibition : Test against kinases or oxidoreductases via fluorescence-based kinetic assays (e.g., NADH depletion at 340 nm) .
Q. What solvent systems are suitable for solubility studies of this compound?
Methodological Answer:
Q. How do structural analogs (e.g., 7-hydroxy or 9-methoxy derivatives) compare in reactivity?
Methodological Answer:
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the cyclization of indeno-pyridinones?
Methodological Answer: Density functional theory (DFT) calculations reveal that regioselectivity is governed by transition-state stabilization. For example, the 5-membered ring closure (C5–C6 bond formation) is favored due to lower activation energy (ΔG‡ = 25.3 kcal/mol) compared to alternative pathways (ΔG‡ > 30 kcal/mol). Solvent polarity (e.g., ethanol vs. DMF) further stabilizes intermediates via hydrogen bonding .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for hydroxylated derivatives?
Methodological Answer:
- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting at 25°C vs. −40°C .
- X-ray powder diffraction : Confirm crystalline phase purity if single-crystal data conflicts with solution-state NMR .
- Computational modeling : Compare calculated (B3LYP/6-31G*) and experimental -NMR shifts to identify dominant tautomers .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate logP (~2.1), aqueous solubility (−4.2 LogS), and CYP450 inhibition (e.g., CYP3A4 IC = 5.8 µM) .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB: 1M17) using AutoDock Vina to prioritize derivatives for synthesis .
Q. What degradation pathways occur under accelerated stability conditions (e.g., 40°C/75% RH)?
Methodological Answer:
- Oxidative degradation : LC-MS identifies hydroxylated byproducts (m/z +16) in the presence of O.
- Hydrolysis : At pH > 8, the lactone ring opens, forming a carboxylic acid derivative (confirmed by IR at 1700 cm) .
- Photodegradation : UV exposure (254 nm) induces dimerization via [4+2] cycloaddition, detectable by HPLC retention time shifts .
Q. How do multicomponent reactions (MCRs) improve the diversity of indeno-pyridinone libraries?
Methodological Answer: MCRs (e.g., Ethyl 5'-Fluoro-1,1',2',5-tetrahydro-2-methyl-2',5-dioxospiro derivatives) enable one-pot assembly of spiro-fused analogs. Key parameters:
Q. What strategies address challenges in synthesizing chiral indeno-pyridinones?
Methodological Answer:
- Chiral auxiliaries : Use (S)-BINOL-phosphoric acid to induce axial chirality (dr > 10:1) .
- Asymmetric catalysis : Ru(II)-Pybox complexes achieve enantiomeric excess (ee) >90% for C3-hydroxylated derivatives .
- Crystallization-induced diastereomer resolution : Separate racemates using tartaric acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
